molecular formula C13H19ClO B13159804 {[(5-Chloro-4-methylpentyl)oxy]methyl}benzene

{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene

Cat. No.: B13159804
M. Wt: 226.74 g/mol
InChI Key: UBZBEUKVEQKWOQ-UHFFFAOYSA-N
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Description

{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene is an organic compound with the molecular formula C13H19ClO. It is characterized by a benzene ring substituted with a chlorinated pentyl group and an oxy-methyl linkage. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(5-Chloro-4-methylpentyl)oxy]methyl}benzene typically involves the reaction of 5-chloro-4-methylpentanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the chlorinated group to a methyl group.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiol compounds (R-SH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Methyl-substituted benzene derivatives

    Substitution: Hydroxyl, amine, or thiol-substituted benzene derivatives

Scientific Research Applications

{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(5-Chloro-4-methylpentyl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • {[(5-Chloro-4-methylpentyl)oxy]methyl}benzene
  • 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
  • 4-ANPP (4-anilinopiperidine)

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a chlorinated pentyl group and an oxy-methyl linkage. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H19ClO

Molecular Weight

226.74 g/mol

IUPAC Name

(5-chloro-4-methylpentoxy)methylbenzene

InChI

InChI=1S/C13H19ClO/c1-12(10-14)6-5-9-15-11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3

InChI Key

UBZBEUKVEQKWOQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCOCC1=CC=CC=C1)CCl

Origin of Product

United States

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